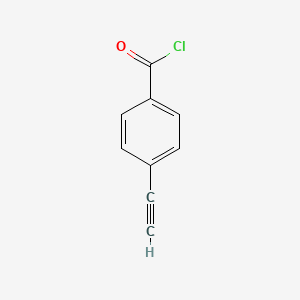

4-ethynylbenzoyl Chloride

概要

説明

4-Ethynylbenzoyl Chloride is an organic compound with the molecular formula C9H5ClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an ethynyl group at the para position. This compound is known for its reactivity and is used in various chemical synthesis processes.

準備方法

Synthetic Routes and Reaction Conditions: 4-Ethynylbenzoyl Chloride can be synthesized through the chlorination of 4-ethynylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of thionyl chloride to a solution of 4-ethynylbenzoic acid, followed by distillation to separate the desired product from by-products and unreacted starting materials.

化学反応の分析

Types of Reactions: 4-Ethynylbenzoyl Chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Addition Reactions: The ethynyl group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Coupling Reactions: It can undergo coupling reactions with organometallic reagents like Grignard reagents or organolithium compounds to form substituted benzoyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like ammonia, primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Addition Reactions: Halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., hydrogen chloride, hydrogen bromide) are used under controlled conditions to add across the ethynyl group.

Coupling Reactions: Organometallic reagents such as phenylmagnesium bromide or butyllithium are used in the presence of a catalyst like palladium or copper.

Major Products Formed:

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

Dihalides and Haloalkenes: Formed from addition reactions.

Substituted Benzoyl Derivatives: Formed from coupling reactions.

科学的研究の応用

Organic Synthesis

4-Ethynylbenzoyl chloride is predominantly used as an acylating agent in organic synthesis. Its reactivity allows it to form covalent bonds with nucleophiles, facilitating the formation of various substituted aromatic compounds. This property is crucial for developing pharmaceuticals and agrochemicals.

Pharmaceutical Development

The compound plays a vital role in synthesizing intermediates for biologically active molecules. Notable applications include:

- Synthesis of Anti-Cancer Agents : this compound has been utilized in the synthesis of compounds that exhibit anti-cancer properties, particularly those targeting specific cancer cell lines.

- Development of Antiviral Drugs : Research has shown its effectiveness in synthesizing intermediates for antiviral drugs, enhancing their efficacy and specificity.

Case Study 1: Synthesis of Anti-Cancer Compounds

In a study focused on synthesizing novel anti-cancer agents, researchers reacted this compound with various amines under controlled conditions. The products were characterized using NMR and mass spectrometry, confirming their structures and biological activity against cancer cell lines. The results indicated promising potency, leading to further investigations into their mechanisms of action.

Case Study 2: Development of Antiviral Agents

Another significant application involved the synthesis of antiviral agents using this compound as a key intermediate. The study demonstrated that derivatives synthesized from this compound exhibited high antiviral activity against specific viral strains, showcasing its potential in drug development.

作用機序

The mechanism of action of 4-Ethynylbenzoyl Chloride involves its reactivity towards nucleophiles and electrophiles. The benzoyl chloride moiety is highly reactive towards nucleophiles, leading to the formation of various derivatives. The ethynyl group can undergo addition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications of its derivatives.

類似化合物との比較

4-Ethylbenzoyl Chloride: Similar structure but with an ethyl group instead of an ethynyl group.

4-Chlorobenzoyl Chloride: Contains a chlorine atom instead of an ethynyl group.

4-Nitrobenzoyl Chloride: Contains a nitro group instead of an ethynyl group.

4-Methoxybenzoyl Chloride: Contains a methoxy group instead of an ethynyl group.

Uniqueness: 4-Ethynylbenzoyl Chloride is unique due to the presence of the ethynyl group, which imparts distinct reactivity and allows for a broader range of chemical transformations compared to its analogs. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials.

生物活性

4-Ethynylbenzoyl chloride (EBC) is a compound with significant biological activity, particularly in the context of medicinal chemistry and synthetic applications. This article delves into its biological properties, synthesis, and relevant case studies that highlight its potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of approximately 168.62 g/mol. The compound features an ethynyl group attached to a benzoyl chloride moiety, which contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅ClO |

| Molecular Weight | 168.62 g/mol |

| Appearance | Colorless to light yellow |

| Boiling Point | 111 °C |

| Flash Point | 84 °C |

Synthesis of this compound

The synthesis of EBC involves the reaction of 4-ethynylbenzoic acid with thionyl chloride, yielding the desired compound with high purity (99%) and yield. This method is efficient and widely used in laboratory settings for producing EBC for further biological evaluations .

Antimicrobial Properties

EBC has been studied for its antimicrobial activity. In vitro assays have demonstrated that compounds containing benzoyl chloride derivatives exhibit bactericidal effects against various bacterial strains. The presence of the ethynyl group enhances the lipophilicity of the molecule, potentially improving its penetration through bacterial membranes .

Cytotoxicity and Anticancer Activity

Research has indicated that EBC may possess cytotoxic properties against cancer cell lines. In a study involving various cancer types, EBC showed selective cytotoxicity, leading to apoptosis in treated cells. The mechanism appears to involve the induction of oxidative stress and disruption of mitochondrial function, which are critical pathways in cancer cell survival .

Case Studies

-

Case Study on Anticancer Activity :

A study published in a peer-reviewed journal evaluated the effects of EBC on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those observed for standard chemotherapeutic agents. This suggests that EBC could be a promising candidate for further development as an anticancer drug. -

Antimicrobial Evaluation :

Another investigation focused on the antimicrobial efficacy of EBC against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as an antimicrobial agent in clinical settings .

The biological activity of EBC can be attributed to several mechanisms:

- Oxidative Stress Induction : EBC promotes the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

- Membrane Disruption : The lipophilic nature of EBC allows it to integrate into bacterial membranes, disrupting their integrity and leading to cell death.

- Enzyme Inhibition : Preliminary studies suggest that EBC may inhibit specific enzymes involved in cellular proliferation pathways, contributing to its anticancer effects .

特性

IUPAC Name |

4-ethynylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVGIJULTHHKJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448729 | |

| Record name | 4-ethynylbenzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62480-31-3 | |

| Record name | 4-ethynylbenzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-ethynylbenzoyl chloride modify polymer properties?

A1: this compound acts as a reactive end-capping agent for various polymers containing terminal hydroxyl groups. [, , , ] This reaction introduces ethynyl groups along the polymer chain or at the ends of oligomers. Upon thermal treatment, these ethynyl groups undergo crosslinking reactions, leading to significant changes in the polymer's properties. For instance, studies have shown that cured polyarylates, phenoxy resins, and polysulfones modified with this compound exhibit increased glass transition temperatures (Tg), improved solvent resistance, and enhanced thermal stability compared to their unmodified counterparts. [, , , ]

Q2: What is the role of this compound in synthesizing rigid-rod thermosets?

A2: this compound is a key building block for creating rigid-rod thermosets. [] By reacting it with various substituted dihydroxy aromatic compounds, a series of bisacetylene monomers can be synthesized. These monomers exhibit diverse phase behavior depending on the substituent and central aromatic group, ranging from no melting transition to crystal-to-nematic or crystal-to-isotropic transitions. [] Upon thermal curing, the bisacetylene monomers, particularly those exhibiting nematic phases, undergo crosslinking to form rigid-rod thermosets with potential applications in high-performance materials. []

Q3: Can this compound be used to impart fire- and heat-resistant properties to polymers?

A3: Yes, this compound plays a crucial role in synthesizing fire- and heat-resistant polymers. [] Researchers have successfully synthesized novel matrix resins by reacting this compound with tris(4-aminophenoxy)tris(phenoxy)cyclotriphosphazene. [] The resulting ethynyl-substituted aromatic cyclotriphosphazenes, upon thermal polymerization, yield polymers with remarkable thermal stability, exhibiting char yields of up to 78% at 800°C in nitrogen and 700°C in air. [] These properties make them promising candidates for developing heat- and fire-resistant fiber-reinforced composites. []

Q4: Are there alternative reaction pathways for incorporating ethynyl groups using this compound?

A4: While direct reaction with hydroxyl groups is common, this compound can also be utilized in multi-step processes to introduce ethynyl functionality. [] One approach involves reacting the target molecule with 4-bromobenzoyl chloride, followed by palladium-catalyzed displacement of the bromo group with trimethylsilylacetylene. Subsequent removal of the trimethylsilyl protecting group then yields the desired ethynyl-modified product. []

Q5: What spectroscopic techniques are used to characterize polymers modified with this compound?

A5: Characterization of polymers modified with this compound relies heavily on spectroscopic techniques. Infrared (IR) spectroscopy is routinely employed to confirm the presence of the ethynyl group and monitor the curing process. [, , ] Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR and 13C NMR, provides detailed structural information, confirming the successful incorporation of this compound into the polymer backbone. [] Additionally, Raman spectroscopy can be utilized to quantitatively monitor the curing kinetics of these modified polymers. []

Q6: What are the potential applications of polymers modified with this compound beyond composites?

A6: The unique properties imparted by this compound modification extend the potential applications of these polymers beyond composites. Their enhanced thermal stability, solvent resistance, and improved mechanical properties make them suitable for a wider range of applications, including:

- Adhesives: Enhanced adhesion to various substrates like copper foil and polyimide film. []

- Coatings: Durable and protective layers for diverse surfaces. []

- Fibers: Strong and thermally stable fibers for high-performance textiles. []

- Films: Flexible and resistant films for packaging or electronic applications. []

- Membranes: Selective barriers for separation processes. []

- Moldings: Intricate and dimensionally stable molded parts. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。